molecular formula C13H9ClN2 B183160 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine CAS No. 38922-74-6

2-(4-Chlorophenyl)imidazo[1,2-a]pyridine

Cat. No. B183160
CAS RN: 38922-74-6
M. Wt: 228.67 g/mol
InChI Key: NGGHEECJTVTTSO-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenyl)imidazo[1,2-a]pyridine” is a chemical compound with the linear formula C13H9ClN2 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of this scaffold can be achieved employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . An efficient protocol has been developed for the synthesis of regioselective imidazo[1,2-a]pyridine derivatives through cascade reaction between 2-aminopyridine, arylelglyoxal, and 4-hydroxypyran via three-component reaction .


Molecular Structure Analysis

The molecular structure of “2-(4-Chlorophenyl)imidazo[1,2-a]pyridine” is characterized by a fused bicyclic 5–6 heterocycles . The compound has a molecular weight of 228.683 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including “2-(4-Chlorophenyl)imidazo[1,2-a]pyridine”, can undergo various chemical reactions. For instance, they can be functionalized via radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Scientific Research Applications

Pharmaceutical Applications

Imidazo[1,2-a]pyridine derivatives are recognized as valuable scaffolds in pharmaceutical chemistry due to their efficacy in drug development. They have been utilized in creating anti-cancer drugs and other therapeutic agents due to their bioactive properties .

Material Science

These compounds are also significant in material science. Their structural characteristics make them suitable for various applications, including the development of new materials with specific desired properties .

Optoelectronic Devices

The derivatives of imidazo[1,2-a]pyridine have been reported to be useful in optoelectronic devices. Their luminescent properties allow them to be used in the creation of components for these devices .

Sensors

Due to their sensitive luminescent properties, these compounds are also applied in sensor technology. They can be used to detect various substances or changes in environmental conditions .

Imaging and Microscopy

Imidazo[1,2-a]pyridine derivatives serve as emitters for confocal microscopy and imaging. This application is crucial in scientific research where visualization at a microscopic level is required .

Organic Synthesis

In organic synthesis, these heterocyclic scaffolds are valuable for constructing diverse imidazo[1,2-a]pyridine derivatives through direct functionalization strategies .

Future Directions

The future directions for “2-(4-Chlorophenyl)imidazo[1,2-a]pyridine” could involve further exploration of its potential applications in medicinal chemistry and material science . Additionally, the development of safe synthetic methodologies that efficiently access imidazo[1,2-a]pyridines and their associated derivatives continues to generate much research interest in synthetic chemistry .

properties

IUPAC Name

2-(4-chlorophenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGHEECJTVTTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353587
Record name 2-(4-chlorophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200944
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Chlorophenyl)imidazo[1,2-a]pyridine

CAS RN

38922-74-6
Record name 2-(4-chlorophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the structural characteristics of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine?

A1: 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine [] is characterized by a fused ring system consisting of an imidazole ring attached to a pyridine ring, with a 4-chlorophenyl group substituted at the 2-position of the imidazole ring. While its exact molecular weight can vary slightly depending on the presence of isotopes, its molecular formula is C14H9ClN2. Crystallographic studies [] have shown that the molecule exists in two distinct conformations within the crystal lattice, differing in the dihedral angle between the benzene ring and the imidazole ring system.

Q2: What are the potential applications of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine in organic synthesis?

A2: 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, a derivative of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine, serves as a versatile building block in organic synthesis. It reacts with various aryl acetophenones in the presence of an alkali catalyst to yield chalcones []. These chalcones can be further reacted with urea under basic conditions to produce oxopyrimidines []. These reactions highlight the compound's utility in constructing diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry.

Q3: Has the antimicrobial activity of compounds derived from 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine been investigated?

A3: Researchers have synthesized a series of chalcones and oxopyrimidines incorporating the 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine moiety []. These newly synthesized compounds were then subjected to antimicrobial activity screening []. Although specific details regarding the antimicrobial activity are not provided in the abstract, this research suggests the potential of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine derivatives as lead compounds for developing novel antimicrobial agents.

Q4: Are there any computational studies on 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine or its derivatives?

A4: While the provided abstracts do not explicitly mention computational studies on 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine, research on imidazopyridine derivatives often employs computational chemistry techniques []. These techniques, including Density Functional Theory (DFT) calculations and molecular dynamics simulations, can provide valuable insights into electronic structure, reactivity, and interactions with biological targets, guiding further experimental investigations.

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